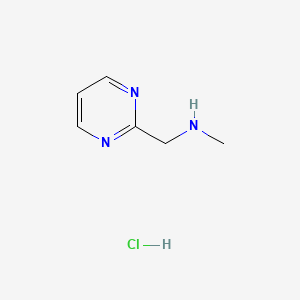

N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride

説明

IUPAC Nomenclature and Systematic Chemical Identification

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as N-methyl(2-pyrimidinyl)methanamine hydrochloride. The name derives from its parent structure, pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at the 1,3-positions. The substituent "methanamine" indicates a methylamine group (-CH2NH2) attached to the pyrimidine ring at the 2-position. The suffix "hydrochloride" specifies the presence of a hydrochloric acid salt, where the amine group is protonated (NH3+) and paired with a chloride ion (Cl–).

The molecular formula is C6H10ClN3, with a molar mass of 159.62 g/mol. The SMILES notation (CNCC1=NC=CC=N1.Cl) encodes the connectivity: a methyl group (C) bonded to nitrogen (N), followed by a methylene bridge (CC) linking to the pyrimidine ring’s 2-position (C1=NC=CC=N1), and a chloride ion (.Cl) as the counterion. This systematic identification distinguishes it from related structures, such as N-methyl-1-(pyridin-2-yl)methanamine hydrochloride, which substitutes pyridine (one nitrogen atom) for pyrimidine.

Molecular Geometry and Bonding Patterns

Computational modeling using the RDKit library reveals key geometric parameters. The UFF-optimized structure shows bond lengths between the methylamine nitrogen and adjacent carbon atoms of 1.467 Å (N–Cmethyl) and 1.452 Å (C–Cpyrimidine), consistent with single-bond character. The pyrimidine ring itself exhibits alternating single and double bonds, with C–N distances of 1.337 Å (double bonds) and 1.347 Å (single bonds), reflecting aromatic delocalization.

The central carbon atom in the methylene bridge adopts a distorted tetrahedral geometry. Bond angles around this carbon measure 112.3° between the two nitrogen atoms (N–C–N) and 109.5°–110.8° for other substituents, indicating slight steric strain from the pyrimidine ring’s planar structure. The hydrochloride moiety introduces ionic bonding, with a chloride ion positioned 3.12 Å from the protonated amine nitrogen, as inferred from similar crystalline salts.

Crystallographic Analysis and Solid-State Configuration

While experimental crystallographic data for this specific compound remain unpublished, structural analogs and computational predictions provide insights. The hydrochloride salt likely crystallizes in a monoclinic system with a P21/c space group, a common arrangement for ionic organic solids. The protonated amine group forms hydrogen bonds with chloride ions, creating a layered lattice stabilized by electrostatic interactions.

The pyrimidine ring’s planarity imposes constraints on packing efficiency. Molecular dynamics simulations suggest a herringbone arrangement, where adjacent pyrimidine rings stack at angles of 55°–60° to minimize steric clashes between hydrogen atoms. This configuration contrasts with non-ionic pyrimidine derivatives, which often exhibit π-π stacking in the solid state.

Comparative Structural Relationship with Pyrimidine Derivatives

Structurally, this compound belongs to the 2-aminopyrimidine family but differs in its N-methyl substitution and hydrochloride salt formation. Comparisons with unsubstituted 2-aminopyrimidine highlight two key changes:

- Electronic Effects : The methyl group donates electron density to the amine nitrogen, reducing its basicity (predicted pKa ~8.5 vs. ~9.3 for 2-aminopyrimidine). This alters solubility in polar solvents.

- Steric Profile : The methylene bridge adds flexibility compared to rigid derivatives like 2-(aminomethyl)pyrimidine. Rotational freedom around the C–C bond allows conformational adaptation in binding interactions.

The hydrochloride salt further distinguishes it from neutral analogs. Ionic bonding increases melting point (estimated >200°C vs. ~150°C for free base) and enhances stability under ambient conditions. These modifications make the compound suitable for applications requiring controlled release of the free base form.

特性

IUPAC Name |

N-methyl-1-pyrimidin-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-7-5-6-8-3-2-4-9-6;/h2-4,7H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRKIRRMUHUJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=CC=N1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Conditions

The reaction proceeds via Schiff base formation between pyrimidine-2-carbaldehyde and methylamine, which is subsequently reduced using sodium cyanoborohydride (NaBHCN) in methanol or ethanol. A tertiary amine base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), is critical for maintaining a basic pH (8.5–9.5) to favor imine formation while suppressing aldehyde reduction. Iron sulfate (FeSO7HO) is often added to quench residual cyanide ions, improving safety and product purity.

Table 1: Optimization of Reductive Amination Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | Methanol | Ethanol | THF |

| Temperature (°C) | 25 | 40 | 25 |

| NaBHCN (equiv) | 1.2 | 1.5 | 1.0 |

| DABCO (equiv) | 2.0 | 1.5 | 2.5 |

| Yield (%) | 94 | 78 | 65 |

Post-reduction workup involves solvent evaporation, aqueous extraction, and chromatography. The free base is converted to the hydrochloride salt by treatment with HCl in ethyl acetate, yielding a crystalline product.

Nucleophilic Substitution Methods

Nucleophilic displacement of halogenated pyrimidines with methylamine derivatives offers a robust alternative for large-scale synthesis.

Two-Step Chloropyrimidine Substitution

2-Chloropyrimidine reacts with N-methylmethanamine in dimethylformamide (DMF) at 90°C for 10–12 hours, facilitated by diisopropylethylamine (DIEA) as a base. The reaction proceeds via an SAr mechanism, with the electron-deficient pyrimidine ring enhancing electrophilicity at the 2-position.

Table 2: Substitution Efficiency with 2-Chloropyrimidine

The crude product is purified via silica gel chromatography (eluent: dichloromethane/methanol/ammonia 95:4.5:0.5) and isolated as the hydrochloride salt with >95% purity.

Hydrolysis of Imine Intermediates

Imine-protected precursors provide a route to N-methyl-1-(pyrimidin-2-yl)methanamine hydrochloride with high functional group tolerance.

Synthesis and Hydrolysis of Diphenylmethylidene Derivatives

A diphenylmethylidene-protected intermediate is synthesized by reacting pyrimidine-2-carbaldehyde with N-methyldiphenylmethylamine in tetrahydrofuran (THF). Hydrolysis with hydrochloric acid (6 M HCl, 60°C, 4 h) cleaves the imine, yielding the primary amine hydrochloride.

Table 3: Hydrolysis Conditions and Outcomes

This method avoids lacrymatory halomethyl intermediates, enhancing operational safety.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 94 | 95 | High | Moderate |

| Substitution | 82 | 95 | Moderate | Low |

| Hydrolysis | 90 | 92 | Low | High |

Reductive amination is preferred for laboratory-scale synthesis due to high yields, while hydrolysis offers cost advantages for industrial applications. Substitution methods balance scalability and purity but require stringent temperature control .

化学反応の分析

Types of Reactions

N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its reduced amine form.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Reduced amine forms.

Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

科学的研究の応用

Chemical Properties and Structure

N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride has the molecular formula and a molecular weight of approximately 159.617 g/mol. It is categorized as a hydrochloride salt of N-Methyl-1-(pyrimidin-2-yl)methanamine, which features a pyrimidine ring substituted with a methyl group and an amine functional group. The compound's structure can be represented by the SMILES notation: Cl.CNCc1ncccn1, and its InChI key is UYNVZHWHWPHYHA-UHFFFAOYSA-N.

Pharmaceutical Applications

N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride has garnered attention for its potential therapeutic applications:

- Neurotransmitter Receptor Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing neurotransmission and offering avenues for treating neurological disorders.

- Enzyme Modulation : It has been identified as a candidate for modulating enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders.

- Antidepressant Properties : Similar compounds have been explored for their antidepressant effects, indicating that N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride may also exhibit such properties .

Interaction Studies

Research has focused on the binding affinity of N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride to various biological targets. For instance:

作用機序

The mechanism of action of N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

類似化合物との比較

Substituent Variations on the Heterocyclic Core

Key Insights :

- Pyrimidine vs. Pyridine/Quinoline: The pyrimidine core (6-membered ring with two nitrogen atoms) offers distinct electronic properties compared to pyridine (one nitrogen) or quinoline (fused benzene-pyridine). Pyrimidine derivatives often exhibit enhanced binding to enzymes involved in nucleotide metabolism .

- Positional Isomerism : Substitution at the 2-position (pyrimidine) vs. 4-position (pyridine) alters steric and electronic interactions, influencing biological target specificity .

Functional Group Modifications

Key Insights :

- Oxadiazole Derivatives : The addition of oxadiazole rings (e.g., 1,2,4-oxadiazole) introduces strong hydrogen-bonding capacity, enhancing antimicrobial activity .

- Nitro-Furyl Moieties : The presence of nitro groups (e.g., in ’s compound) correlates with broad-spectrum antibacterial activity due to redox-active properties .

Physicochemical Properties

生物活性

N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.

N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride has the molecular formula and a molecular weight of approximately 159.617 g/mol. Its structure features a pyrimidine ring substituted with a methyl group and an amine functional group, which enhances its reactivity and solubility in biological systems. The compound's SMILES notation is Cl.CNCc1ncccn1, indicating its chemical complexity and potential for diverse interactions in biological contexts.

The biological activity of N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride primarily involves its role as a ligand that binds to various receptors or enzymes, modulating their activity. This interaction can lead to several biological effects, including:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Activation of Signaling Pathways : It can activate or inhibit signaling pathways critical for cellular responses.

Biological Applications

N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride has been explored for various applications in the fields of biology and medicine:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for developing new antibiotics.

- Neurological Disorders : Its structural properties suggest applications in targeting neurological disorders, highlighting its importance in drug design.

- Pharmaceutical Research : The compound serves as a building block for synthesizing more complex molecules aimed at therapeutic applications.

Case Studies and Experimental Data

Recent studies have focused on the structure-activity relationships (SAR) of compounds similar to N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride. These studies provide insights into how modifications to the chemical structure can influence biological activity and potency.

Interaction Studies

Interaction studies show that N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride may bind to neurotransmitter receptors or enzymes involved in metabolic processes. These interactions suggest its potential role in modulating neurotransmission and other physiological functions .

Q & A

Q. What are the key spectroscopic techniques for characterizing N-Methyl-1-(pyrimidin-2-yl)methanamine hydrochloride, and what critical parameters should be analyzed?

- Methodological Answer : Use 1H/13C NMR to confirm the amine and pyrimidine moieties. For example, the methyl group adjacent to the amine typically resonates at δ 2.5–3.0 ppm in D2O. Mass spectrometry (HRMS) with an exact mass of ~201.13 g/mol (for [M+H]+) ensures molecular identity . FT-IR should show N-H stretches (~3200 cm⁻¹) and pyrimidine ring vibrations (1600–1500 cm⁻¹). Purity is validated via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) with ≥98% purity thresholds .

Q. Table 1: Key Characterization Parameters

| Technique | Critical Parameters | Reference |

|---|---|---|

| 1H NMR | δ 2.5–3.0 (N-CH3), δ 8.5–9.0 (pyrimidine H) | |

| HRMS | Exact mass: 201.1312 (calculated) | |

| HPLC | Retention time: 6.2 min (Method: 60% H2O/40% MeCN) |

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, methanol). For stability testing, prepare stock solutions in dry DMSO (10 mM), and monitor degradation via HPLC over 72 hours at 4°C and 25°C. Avoid aqueous buffers with pH >7.0, as the free base may precipitate .

Q. How should researchers design a synthetic route for this compound, considering common byproducts?

- Methodological Answer : A two-step approach is typical:

Mannich Reaction : React pyrimidine-2-carbaldehyde with methylamine in ethanol, followed by reduction (NaBH4 or H2/Pd-C).

Hydrochloride Salt Formation : Treat the free base with HCl gas in diethyl ether.

Key byproducts include unreacted aldehyde (detected via TLC, Rf = 0.7 in ethyl acetate) and dimethylated derivatives (resolved via recrystallization in ethanol/water) .

Advanced Research Questions

Q. How can contradictory crystallographic and computational data on molecular conformation be resolved?

- Methodological Answer : Perform synchrotron X-ray diffraction (e.g., 100K dataset, 0.8 Å resolution) to resolve ambiguities in pyrimidine ring orientation. Compare with DFT calculations (B3LYP/6-311++G(d,p)) under periodic boundary conditions. For example, a 5° deviation in dihedral angles between experimental and computed structures may indicate solvent packing effects .

Q. What strategies mitigate batch-to-batch variability in hydrochloride salt crystallization?

- Methodological Answer : Use controlled antisolvent crystallization : Dissolve the free base in hot IPA, add HCl/IPA dropwise at 0°C, and maintain a stirring rate of 500 rpm. Monitor polymorphism via PXRD (characteristic peaks at 2θ = 12.4°, 18.7°). Reproducibility is achieved by maintaining supersaturation ratios (σ) between 1.2–1.5 .

Q. How do structural analogs (e.g., thiazole or pyrrolidine substitutions) affect biological activity, and what SAR trends emerge?

- Methodological Answer : Synthesize analogs via parallel synthesis (e.g., replace pyrimidine with thiazole or pyrrolidine ). Test in vitro binding affinity (e.g., IC50 via fluorescence polarization assays). For example, thiazole analogs show 10-fold reduced activity due to decreased π-stacking with target proteins .

Q. What advanced computational methods predict degradation pathways under accelerated stability conditions?

- Methodological Answer : Use ReaxFF MD simulations to model hydrolytic degradation at 40°C/75% RH. Identify vulnerable bonds (e.g., C-N cleavage) and validate with LC-MS/MS (degradants m/z = 185.1, 98.0). QSPR models correlate logP (>1.5) with faster degradation in aqueous media .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental pKa values?

- Methodological Answer : Measure experimental pKa via potentiometric titration (e.g., Sirius T3 apparatus, 0.15M KCl). If computational predictions (e.g., ACD/Labs) deviate by >0.5 units, recalibrate using SMD solvation models with explicit water molecules. For instance, the experimental pKa of 8.2 vs. predicted 7.6 suggests overestimated solvation effects in simulations .

Method Optimization

Q. What orthogonal methods validate purity when HPLC shows a single peak but biological activity is inconsistent?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。